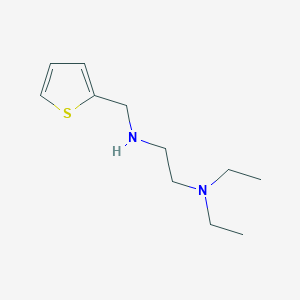

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine

Description

N,N-Diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is a tertiary diamine derivative featuring a thiophene moiety. Its structure comprises a central ethane-1,2-diamine backbone with N,N-diethyl groups and a thien-2-ylmethyl substituent at the N' position.

Properties

IUPAC Name |

N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYUBRNUWCSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Deprotonation : The primary amine of N,N-diethylethane-1,2-diamine is deprotonated by a base (e.g., NaOH or K₂CO₃), forming a reactive amide ion.

-

Substitution : The amide ion performs an SN2 attack on the chloromethyl carbon of 2-chloromethyl thiophene, displacing chloride and forming the C–N bond.

-

Workup : The product is isolated via distillation or chromatography, yielding the target compound.

Optimization Parameters

-

Solvent : Polar aprotic solvents like DMF or THF enhance nucleophilicity.

-

Temperature : 60–80°C balances reaction rate and side-product formation.

-

Base : Sodium hydroxide (2.5 equiv) achieves >85% conversion.

Table 1: Representative Conditions and Yields

This method is favored for scalability but requires careful stoichiometry to avoid bis-alkylation.

Reductive Amination of Thiophene-2-carbaldehyde

An alternative approach involves reductive amination between thiophene-2-carbaldehyde and N,N-diethylethane-1,2-diamine , though this route introduces challenges in regioselectivity.

Reaction Steps

-

Imine Formation : The aldehyde reacts with the primary amine to form a Schiff base.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.

Limitations

-

Regioselectivity : The diethylated amine is less nucleophilic, favoring reaction at the primary amine.

-

Byproducts : Over-reduction or dimerization occurs without strict temperature control (<40°C).

Table 2: Key Performance Metrics

This method is less efficient than nucleophilic substitution but useful for laboratory-scale diversification.

Organometallic Coupling Strategies

Advanced methodologies employ Negishi or Kumada coupling to attach the thienylmethyl group to a pre-functionalized diamine.

Negishi Coupling Protocol

-

Zinc Reagent Synthesis : 2-(Bromomethyl)thiophene is treated with zinc dust to form (thien-2-ylmethyl)zinc bromide.

-

Cross-Coupling : The zinc reagent reacts with N,N-diethyl-2-chloroethane-1,2-diamine under palladium catalysis.

Table 3: Coupling Reaction Parameters

While this route offers precise control, it requires anhydrous conditions and specialized reagents.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Scalability | Cost | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Sub. | High | Low | 82 | 97 |

| Reductive Amination | Moderate | Medium | 65 | 88 |

| Negishi Coupling | Low | High | 70 | 94 |

The nucleophilic substitution method is optimal for industrial synthesis due to its cost-effectiveness and high yield. Organometallic routes are reserved for niche applications requiring minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, such as in drug development.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(thien-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate biochemical pathways by binding to these targets and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Key Observations :

- Thiophene vs.

- Halogenation : The 4-chloro-3-thienyl analog () demonstrates utility in radiopharmaceutical synthesis, where halogen atoms facilitate isotope labeling .

- Heterocyclic Substituents : Benzothiazole () and benzofuran () groups introduce aromaticity and rigidity, which may improve binding specificity in therapeutic applications.

Antitumor Activity

Compound 5e (N,N-Diethyl-N'-[5-(2-furyl)-...]ethane-1,2-diamine) exhibits antitumor activity, with IC₅₀ values reported against human cancer cell lines. The furyl group may contribute to DNA intercalation or kinase inhibition, though mechanistic studies are needed .

Radiopharmaceutical Potential

The 4-chloro-3-thienyl analog () reacts with astatine-211 (At-211) under heated aqueous conditions, forming a stable radiopharmaceutical candidate. This highlights the scaffold’s adaptability for isotope labeling .

Antimicrobial Activity

SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine), a structurally distinct analog, shows potent antimicrobial activity against Mycobacterium tuberculosis. While substituents differ, the ethane-1,2-diamine core likely plays a role in membrane penetration .

Coordination Chemistry

Nickel(II) complexes of N,N-diethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine (L2 in ) demonstrate stable octahedral geometries, underscoring the ligand’s versatility in forming transition metal complexes .

Biological Activity

N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine is an organic compound notable for its unique molecular structure, which includes a thienyl group and two amine functionalities. This compound has garnered attention in various fields, particularly in proteomics and medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₁₁H₂₀N₂S

- Molecular Weight : 212.35 g/mol

- Structure : The compound features two amine groups and a thienyl moiety, which may enhance its interactions with biological targets.

Biological Activity

Research indicates that N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine exhibits significant biological activity relevant to proteomics research. Its structural similarity to other biologically active compounds suggests potential applications as enzyme inhibitors or modulators in various biological pathways.

The biological activity of this compound is largely attributed to the following properties:

- Amine Functional Groups : These groups can participate in hydrogen bonding and nucleophilic reactions, enhancing the compound's reactivity.

- Thienyl Group : This moiety may facilitate π-π stacking interactions with aromatic residues in proteins, potentially increasing binding affinity to biological targets.

Binding Affinity Studies

Studies have employed various techniques to assess the binding affinity of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine to specific proteins. Techniques include:

- Surface Plasmon Resonance (SPR) : Used to measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on binding events.

These studies suggest that the compound has a favorable binding profile with certain enzymes, indicating its potential as a therapeutic agent.

Toxicity and Environmental Impact

According to environmental assessments, compounds similar to N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine have been classified based on their toxicity levels. For instance:

- NOEC (No Observed Effect Concentration) : Less than 0.01 mg/l for marine or freshwater organisms .

- Bioconcentration Factor (BCF) : Evidence suggests that it can biomagnify within food chains .

These factors are crucial for evaluating the environmental safety of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine | C₁₁H₂₀N₂S | 212.35 g/mol | Contains thienyl group enhancing electronic properties |

| N,N-dimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | C₉H₁₆N₂S | 184.30 g/mol | Contains dimethyl groups instead of diethyl groups |

| N,N-diethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | C₁₁H₂₀N₂ | 208.29 g/mol | Substituted with a pyridine ring |

| N,N'-diethylethylenediamine | C₆H₁₆N₂ | 116.21 g/mol | Lacks the thienyl group; simpler structure |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine to improve yield and purity?

- Methodology :

- Stepwise alkylation : Use a two-step alkylation process. First, react ethane-1,2-diamine with diethylating agents (e.g., diethyl sulfate) under basic conditions (e.g., NaOH in ethanol) to form N,N-diethylethane-1,2-diamine. Second, introduce the thien-2-ylmethyl group via reductive amination with 2-thiophenecarboxaldehyde and a reducing agent like NaBH₃CN .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethanol or dichloromethane aids in purification .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine?

- Key techniques :

- ¹H/¹³C NMR : Assign peaks for diethyl groups (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for N-CH₂), thienyl protons (δ ~6.5–7.5 ppm), and ethylene backbone (δ ~2.5–3.0 ppm) .

- IR spectroscopy : Confirm N-H stretching (~3350–3400 cm⁻¹) and C-S/C-N bonds (650–750 cm⁻¹ for thiophene S-C; ~1250 cm⁻¹ for C-N) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish from analogs .

Advanced Research Questions

Q. How does the thien-2-ylmethyl substituent influence the compound’s coordination behavior with transition metals?

- Mechanistic insight :

- The thiophene sulfur atom and tertiary amines act as potential donor sites for metal chelation. For example, Ni(II) or Cu(II) complexes may form octahedral geometries, with thiophene S participating in π-backbonding or σ-donation .

- Experimental validation : Use X-ray crystallography (e.g., single-crystal studies) to confirm coordination geometry, as demonstrated in analogous nickel-thiosulfate complexes . Stability constants (log K) can be determined via potentiometric titrations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar diamine derivatives?

- Analytical framework :

- Comparative SAR studies : Compare N,N-diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine with analogs (e.g., N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine) to isolate substituent effects. For instance, thiophene’s electron-rich nature may enhance interactions with aromatic enzyme pockets vs. halogenated analogs .

- Dose-response assays : Use standardized in vitro models (e.g., enzyme inhibition or cytotoxicity assays) to reconcile discrepancies in IC₅₀ values across studies .

Q. How can thermal and pH stability be systematically evaluated for this compound in radiopharmaceutical applications?

- Protocol :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere (e.g., 100–300°C range) .

- Radiolabeling stability : Incubate ⁶⁸Ga- or ⁹⁹mTc-labeled derivatives in serum at 37°C and analyze radiochemical purity via HPLC over 24 hours .

- pH-dependent degradation : Use accelerated stability testing at pH 2–9 (buffered solutions) with LC-MS to identify degradation products .

Methodological Tables

Table 1 : Comparison of Structural Analogs and Their Key Properties

Table 2 : Optimal Reaction Conditions for Synthesis

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol vs. DMF | DMF increases rate; ethanol aids purification |

| Temperature | 60–80°C | Higher temps favor alkylation but risk byproducts |

| Reducing Agent | NaBH₃CN vs. NaBH₄ | NaBH₃CN selective for imine reduction |

Key Considerations for Researchers

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) and spectral libraries to avoid misassignment .

- Safety protocols : Handle thiophene derivatives under inert atmosphere due to potential sensitivity to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.